
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promise in a range of biochemical and physiological experiments. In
Aplicaciones Científicas De Investigación
DNA Interaction
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea shows potential in the field of DNA interaction. Research on similar urea derivatives, like 1,3-bis(2-hydroxy-benzylidene)-urea and its metal derivative, revealed their ability to bind to DNA through intercalative modes. This suggests that 1-Benzhydryl-3 urea derivatives might also interact with DNA, which can have implications in medicinal chemistry and drug design (Ajloo et al., 2015).
Enzyme Inhibition
Research has shown that certain urea derivatives possess enzyme inhibitory activities. For instance, studies on pyridylthiazole-based ureas demonstrated their role as inhibitors of Rho associated protein kinases (ROCK1 and 2), indicating that 1-Benzhydryl-3 urea derivatives could also be explored for similar enzyme inhibition properties (Pireddu et al., 2012).
Synthesis Applications
1-Benzhydryl-3 ureas have potential applications in synthesis. For example, alpha-aminodiphenylmethane, a compound structurally related to 1-Benzhydryl-3 ureas, has been used as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes (Haak et al., 2000). This indicates potential uses of 1-Benzhydryl-3 ureas in organic synthesis and catalysis.
Anticancer Investigations
Urea derivatives, including those similar to 1-Benzhydryl-3 ureas, have shown potential in anticancer research. For instance, certain urea derivatives were synthesized and evaluated for their anticancer activities, demonstrating their effectiveness against various cancer cell lines (Mustafa et al., 2014). This suggests that 1-Benzhydryl-3 ureas could be explored for potential anticancer properties.
Propiedades
IUPAC Name |
1-benzhydryl-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-25(29,17-19-13-15-22(30-2)16-14-19)18-26-24(28)27-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,29H,17-18H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRBSALFSWJSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2938484.png)
![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)
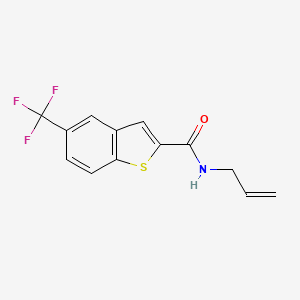
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)
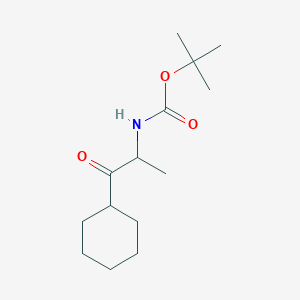
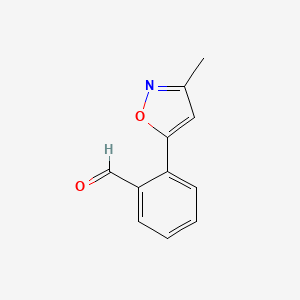
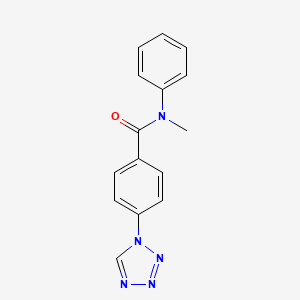
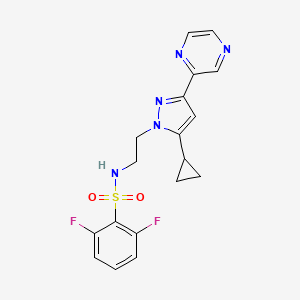
![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)
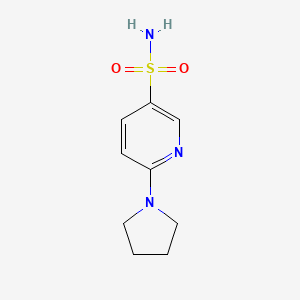
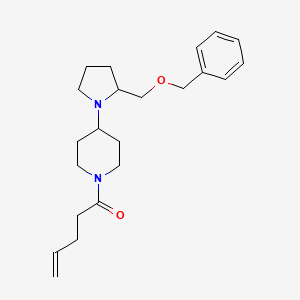
![N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2938505.png)
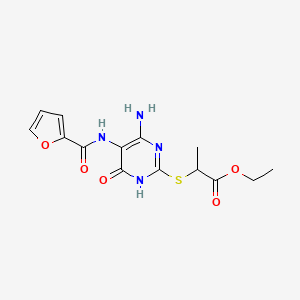
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)